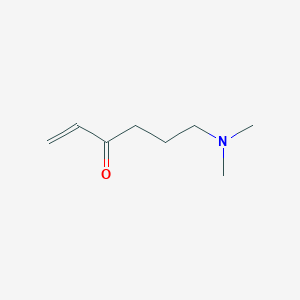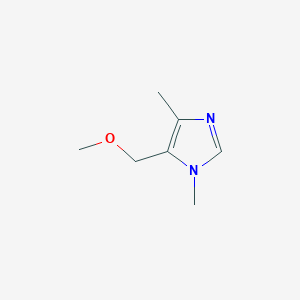![molecular formula C10H23N3O B14485650 N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine CAS No. 65114-16-1](/img/structure/B14485650.png)
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a dimethylamino group and a hydroxylamine group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpentan-2-one with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine is unique due to the presence of both a dimethylamino group and a hydroxylamine group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
65114-16-1 |
|---|---|
Formule moléculaire |
C10H23N3O |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-[4-[2-(dimethylamino)ethylamino]-4-methylpentan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H23N3O/c1-9(12-14)8-10(2,3)11-6-7-13(4)5/h11,14H,6-8H2,1-5H3 |
Clé InChI |
QVHMWXKFDYBSAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)CC(C)(C)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


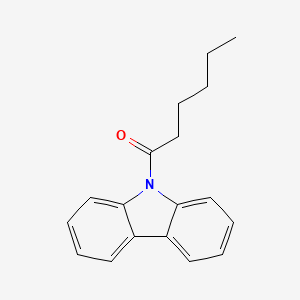
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

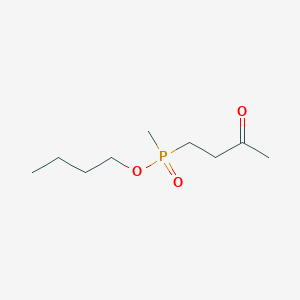
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

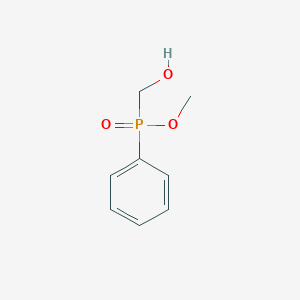
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
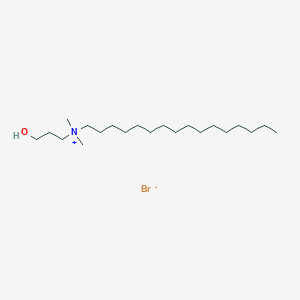
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
